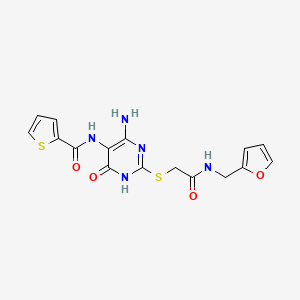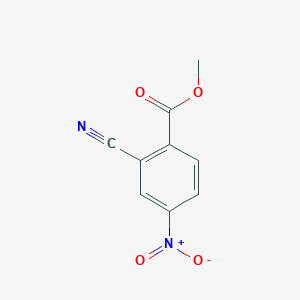![molecular formula C16H18ClN3O2S B3019603 1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine CAS No. 484695-41-2](/img/structure/B3019603.png)
1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine” is a derivative of 1,3,4-oxadiazole, a heterocyclic compound with a five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The 1,3,4-oxadiazole derivatives are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds involves several steps. Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The exact chemical reactions for the specific compound “1-({[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine” are not available in the retrieved papers.Applications De Recherche Scientifique
Antiviral Activity
Compounds with a 1,3,4-oxadiazole moiety have been found to possess antiviral activity . For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and tested against the tobacco mosaic virus. Two of these compounds showed certain anti-tobacco mosaic virus activity .
Antibacterial Activity
1,3,4-oxadiazoles have also been reported to have antibacterial properties . For example, 1-substituted-3-(4-morpholino-6-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1,3,5-triazin-2-yl)substituted urea was developed and evaluated for antimicrobial activity against different strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Antifungal Activity
Sulfonamide derivatives, which can be part of 1,3,4-oxadiazole compounds, have been reported to possess antifungal properties . This makes them potential candidates for developing new antifungal drugs.
Herbicidal Properties
In addition to their medical applications, sulfonamide derivatives have also been found to have herbicidal properties . This suggests that 1,3,4-oxadiazole compounds could be used in agricultural applications.
Antitumor Activity
1,3,4-oxadiazoles have been found to possess antitumor activity . This makes them potential candidates for the development of new anticancer drugs.
Antioxidant Activity
The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antioxidant activity . This suggests that they could be used in the development of drugs to combat oxidative stress.
Orientations Futures
Mécanisme D'action
Target of Action
Compounds containing the 1,3,4-oxadiazole ring, such as the one , are known to exhibit a broad range of biological activities . They have been found to be effective against various bacterial strains, mycobacteria, and even some viruses
Mode of Action
The exact mode of action of this compound is currently under investigation. It is known that 1,3,4-oxadiazole derivatives can interact with biological targets in a variety of ways, depending on their chemical structure . The presence of the 4-chlorophenyl group could potentially enhance the compound’s ability to bind to its targets, thereby increasing its biological activity .
Biochemical Pathways
1,3,4-oxadiazole derivatives have been found to interfere with several biological processes, including bacterial cell wall synthesis, dna replication, and protein synthesis . These effects can lead to the inhibition of microbial growth, making these compounds potential candidates for the development of new antimicrobial agents .
Pharmacokinetics
The presence of the 1,3,4-oxadiazole ring and the 4-chlorophenyl group could potentially influence these properties
Result of Action
Based on the known activities of similar 1,3,4-oxadiazole derivatives, it can be hypothesized that this compound may exhibit antimicrobial, antiviral, and possibly even antitumor activities
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature
Propriétés
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-11-4-2-3-9-20(11)14(21)10-23-16-19-18-15(22-16)12-5-7-13(17)8-6-12/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOQJEIFRYSNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-7-(piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3019520.png)
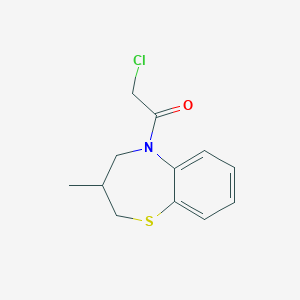
![2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3019523.png)
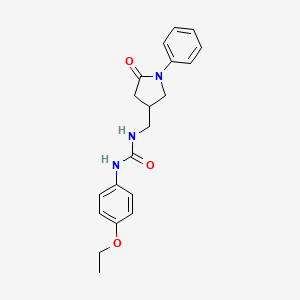
![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B3019529.png)
![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3019530.png)
![2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B3019532.png)
![1-[[1-(2-Fluorophenyl)triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione](/img/structure/B3019534.png)
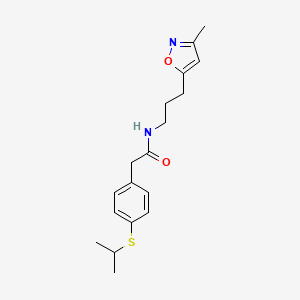
![7Lambda6-thia-1-azabicyclo[3.2.2]nonane-7,7-dione](/img/structure/B3019538.png)


